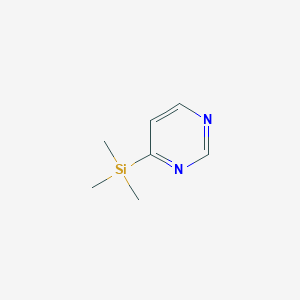

4-(Trimethylsilyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(pyrimidin-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWHSWEVUZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438467 | |

| Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164738-48-1 | |

| Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Trimethylsilyl Pyrimidine and Its Derivatives

Direct C-H Silylation of Pyrimidine (B1678525) and Related Heteroaromatic Scaffolds

Direct C-H functionalization is an atom-economical approach for installing silyl (B83357) groups onto heteroaromatic systems like pyrimidine. thieme-connect.com These methods circumvent the need for pre-functionalized substrates, such as halogenated pyrimidines, thereby offering a more efficient synthetic route. sciengine.com Various strategies, including radical, transition-metal-catalyzed, and electrochemical methods, have been successfully employed.

Free Radical-Promoted Silylation Pathways

Free radical-mediated silylation represents a powerful method for C-H functionalization of heteroarenes. thieme-connect.com These reactions typically involve the generation of a silyl radical, which then adds to the electron-deficient pyrimidine ring in a Minisci-type fashion. rsc.org

Research has demonstrated that silyl radicals can be generated from hydrosilanes through various initiation methods. researchgate.net One common approach involves the use of radical initiators like peroxides. For instance, di-tert-butyl peroxide (DTBP) can be used to generate silyl radicals from trialkylsilanes, although the high temperatures and explosive nature of peroxides can be a safety concern. rsc.org

Photocatalysis offers a milder alternative for generating silyl radicals. rsc.orgresearchgate.net Visible light, in combination with a suitable photocatalyst, can promote the formation of silyl radicals from hydrosilanes. rsc.org For example, a method utilizing fac-Ir(ppy)₃ as a photocatalyst under blue light irradiation has been effective for the silylation of pyridine (B92270) derivatives. thieme-connect.comresearchgate.net Another strategy employs Na₂S₂O₈ as a promoter for the C-H silylation of electron-deficient heteroarenes. thieme-connect.comrsc.org The photocatalytic decomposition of Na₂S₂O₈ generates a sulfate (B86663) radical anion, which facilitates hydrogen atom transfer (HAT) from the hydrosilane to form the key silyl radical intermediate. rsc.org

A notable challenge in the radical silylation of pyrimidine and related N-heterocycles is controlling the regioselectivity. For unsubstituted pyrimidine, radical attack can potentially occur at multiple positions. However, in many Minisci-type reactions on electron-deficient heterocycles, the addition occurs preferentially at the C2 and C4 positions. thieme-connect.com The regiochemical outcome is influenced by the stability of the resulting radical adduct and the electronic properties of the substrate.

Table 1: Examples of Free Radical-Promoted Silylation of Heteroarenes

| Heteroarene | Silyl Source | Initiator/Catalyst | Conditions | Product | Yield (%) | Reference |

| Isoquinoline | t-Butyldimethylsilane | Na₂S₂O₈, fac-Ir(ppy)₃ | Blue Light | 1-Silylisoquinoline | High | rsc.org |

| Pyridine | Triethylsilane | N-Methoxypyridinium ions, fac-Ir(ppy)₃ | Blue Light | 2-Silylpyridine | Moderate | thieme-connect.comresearchgate.net |

| Quinoline | Triisopropylsilane | iPr₃SiSH, fac-Ir(ppy)₃ | Visible Light | C2/C4-Silylquinoline | Good | thieme-connect.com |

Transition-Metal-Catalyzed Silylation Approaches (e.g., Palladium-Catalyzed)

Transition-metal catalysis provides a highly effective and often regioselective method for C-H silylation. sciengine.comacs.org Catalysts based on iridium, rhodium, and palladium have been extensively studied for the silylation of various aromatic and heteroaromatic C-H bonds. sciengine.comresearchgate.netescholarship.orgsioc-journal.cnrsc.org

Palladium-catalyzed C-H silylation has emerged as a particularly useful tool. researchgate.netacs.org These reactions often proceed via an oxidative addition/reductive elimination cycle or through a concerted metalation-deprotonation pathway. For instance, palladium(II) catalysts can activate a C-H bond, followed by reaction with a silylating agent like hexamethyldisilane (B74624) to afford the silylated product. rsc.orgacs.org The regioselectivity of these reactions can often be controlled by the steric and electronic environment of the substrate or through the use of directing groups. nih.gov A weak-coordination approach using a palladium catalyst has been shown to enable a cascade of C-H activation and silylation. nih.gov

Iridium-based catalysts are also highly effective for the C-H silylation of heteroarenes. researchgate.netiyte.edu.tr These catalysts can activate C-H bonds and react with hydrosilanes to form silylated heterocycles. researchgate.net The regioselectivity of iridium-catalyzed borylation, a related transformation, is often governed by steric factors, with the reaction occurring at the least hindered C-H bond. nih.govrsc.orgescholarship.org Similar principles can apply to silylation reactions, providing a pathway to specific isomers. researchgate.net For example, iridium-catalyzed reactions have been developed for the regioselective silylation of both electron-rich and electron-deficient heteroarenes. researchgate.net

Rhodium catalysis has also been employed, with a Rhodium–Aluminum complex showing high selectivity for the C2-silylation of pyridines. rsc.org This method avoids the issues of protodeboronation seen with some borylation approaches and provides stable 2-silylpyridines that are valuable for further synthesis. rsc.org

Table 2: Transition-Metal-Catalyzed C-H Silylation of Heterocycles

| Heterocycle | Catalyst System | Silyl Source | Key Feature | Reference |

| Pyridines | Rhodium–Aluminum Complex | Silylborane | C2-selective silylation | rsc.org |

| Various Heteroarenes | Iridium Complex | Hydrosilane | High regioselectivity for electron-deficient systems | researchgate.net |

| Indole Derivatives | Palladium(II) Acetate | Hexamethyldisilane | Initiated by aminopalladation | rsc.org |

| Aryl Halides | Palladium(0) | Norbornene/Disilane | Domino ortho-alkylation/silylation | acs.org |

Electrochemical Activation Methods for Silyl Radical Generation

Electrosynthesis offers a green and efficient alternative for generating reactive intermediates without the need for chemical oxidants or reductants. oaepublish.combeilstein-journals.org Electrochemical methods can be used to generate silyl radicals from readily available silicon sources, which can then participate in C-H functionalization reactions. researchgate.netacs.org

One strategy involves the electroreductive cleavage of strong silicon-halogen bonds, such as in chlorosilanes. acs.org Applying a highly biased potential can induce the cleavage of the Si-Cl bond to form a silyl radical, a process that is otherwise energetically unfavorable. researchgate.netacs.org This method has been successfully applied to various alkene silylation reactions. acs.org

Another approach is the anodic oxidation of hydrosilanes. chinesechemsoc.orgrsc.org However, the direct oxidation of hydrosilanes often requires high potentials. chinesechemsoc.org To circumvent this, mediator-assisted processes have been developed. For example, N-hydroxyphthalimide (NHPI) can act as a hydrogen atom transfer (HAT) catalyst. researchgate.netresearchgate.net In an electrochemical cell, NHPI can be oxidized to the phthalimide (B116566) N-oxyl (PINO) radical, which then abstracts a hydrogen atom from a trialkylsilane to generate the desired silyl radical. rsc.org This electrochemically initiated Minisci-type reaction has been successfully used for the silylation of a range of electron-deficient heterocycles. researchgate.netresearchgate.netdp.tech

Recent advancements have combined electrochemistry with photocatalysis. thieme-connect.combeilstein-journals.org An organo-electrophotocatalytic approach for the C-H silylation of heteroarenes relies on the dual function of 9,10-phenanthrenequinone as both a photo- and electrocatalyst, as well as a HAT reagent, avoiding the need for metal catalysts or chemical oxidants. thieme-connect.com Furthermore, site-selective C4-silylation of electron-deficient pyridines has been achieved through electrochemical reductive dearomatization, followed by hydrolysis and air-driven rearomatization. researchgate.netchemrxiv.org

Pyrimidine Ring Construction Utilizing Trimethylsilyl-Containing Precursors

An alternative to the direct functionalization of a pre-existing pyrimidine ring is to construct the ring from building blocks that already contain the trimethylsilyl (B98337) group. This approach provides excellent control over the position of the silyl substituent.

Cyclization Reactions Involving (Trimethylsilyl)acetylene

(Trimethylsilyl)acetylene is a valuable and versatile building block in organic synthesis. nih.gov Its use in cyclization reactions offers a direct route to silylated heterocycles. A well-established method for pyrimidine synthesis is the condensation of a three-carbon component with an amidine.

A one-pot, three-component synthesis has been developed where (hetero)aroyl chlorides react with (trimethylsilyl)acetylene under Sonogashira coupling conditions. nih.govresearchgate.net The resulting TMS-ynone intermediate is not isolated but is reacted in situ with an amidine hydrochloride to yield 2,4-disubstituted pyrimidines. nih.gov During the cyclocondensation and workup, the trimethylsilyl group is cleaved, but this methodology highlights the utility of silylated alkynes as synthetic equivalents of β-keto aldehydes. nih.gov By modifying the reaction conditions and workup, it is possible to retain the silyl group on the final pyrimidine ring. For example, the reaction of acid chlorides with (trimethylsilyl)acetylene and an aromatic amidine in the presence of a palladium/copper catalyst system can lead to 2,4-diarylpyrimidines, where the TMS group is replaced by hydrogen during workup. thieme-connect.de However, careful control of the final step could potentially yield the silylated pyrimidine.

Reactions with Trimethylsilyl Amidines and Other Silylated Building Blocks

The Pinner synthesis of pyrimidines involves the reaction of an amidine with a 1,3-dicarbonyl compound or its equivalent. A significant modification of this method utilizes trimethylsilylated amidines, such as N,N,N'-tris(trimethylsilyl) amidines. This approach has been shown to greatly improve the yields of highly substituted pyrimidines. scispace.comdntb.gov.ua The reaction of these silylated amidines with 1,3-dicarbonyl compounds provides a direct route to pyrimidine rings. While this specific example leads to non-silylated pyrimidines after workup, the use of silylated reagents demonstrates a powerful principle.

By designing a reaction where one of the precursors for the pyrimidine ring already contains a C-Si bond that is not cleaved during cyclization, a direct synthesis of silylated pyrimidines can be achieved. For instance, the condensation of a silylated 1,3-dielectrophile with an amidine could provide a direct entry to pyrimidines bearing a silyl group at the C5 position. Similarly, a silylated amidine could be condensed with a suitable three-carbon unit. The success of such an approach hinges on the stability of the C-Si bond under the cyclization conditions.

Synthesis via Bis(trimethylsilyl)carbodiimide (BTMSC) as an Organic Synthon

Bis(trimethylsilyl)carbodiimide (BTMSC) serves as a valuable and irreplaceable precursor for the synthesis of numerous nitrogen-containing heterocycles, including pyrimidines. nih.govsciengine.com This hetero-cumulene compound offers a versatile platform for constructing complex molecular architectures. nih.gov While several methods exist for preparing BTMSC, such as the dehydration of bis(trimethylsilyl)urea or the reaction of dicyandiamide (B1669379) with hexamethyldisilazane (B44280), these routes can involve complicated reactants. nih.govsciengine.com

A more direct approach involves the transformation of lithium cyanamide (B42294) (Li₂CN₂) into BTMSC. nih.govsciengine.com This method is notable for its efficiency and the relative ease of handling the starting materials. sciengine.com For instance, reacting Li₂CN₂ with trimethylsilyl chloride (TMSCl) in a mixed solvent system, such as diethyl ether and acetone, can produce BTMSC in high yields. nih.gov The resulting BTMSC can then be utilized in subsequent reactions to build the pyrimidine core. For example, it can be used in the synthesis of 2-cyanoiminopyrimidines, which are themselves valuable compounds with a range of biological activities. rasayanjournal.co.in

Multi-Component Reactions for Trimethylsilyl Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. researchgate.net Several MCR strategies have been successfully employed for the synthesis of trimethylsilyl pyrimidines and their derivatives.

One prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. N,O-bis(trimethylsilyl)acetamide (BSA) has been reported as an effective catalyst for this reaction under solvent-free conditions, leading to the formation of 3,4-dihydropyrimidines in good to excellent yields. arabjchem.orgarabjchem.org In this process, BSA is believed to facilitate the reaction by acting as a moisture absorbent and promoting the key cyclization and dehydration steps. arabjchem.org

Another significant MCR is the Strecker reaction, which can be adapted for pyrimidine precursors. This reaction typically involves an aldehyde, an amine, and a cyanide source. mdpi.com The use of trimethylsilyl cyanide (TMSCN) is common in these syntheses, providing both the cyanide component and a silyl group that can be carried through to the final product or used as a protecting group in intermediate steps. mdpi.com

Furthermore, a modification of the Pinner pyrimidine synthesis utilizes N,N,N-tris(trimethylsilyl) amidines in a reaction with 1,3-dicarbonyl compounds to produce tetrasubstituted pyrimidines. These MCRs highlight the versatility of silyl reagents in constructing the pyrimidine ring system efficiently.

Table 1: Multi-Component Reactions for Silylated Pyrimidine Synthesis

| Reaction Name | Components | Silyl Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | N,O-bis(trimethylsilyl)acetamide (BSA) | 3,4-Dihydropyrimidines | arabjchem.org, arabjchem.org |

| Strecker Reaction | Aldehyde, Amine | Trimethylsilyl cyanide (TMSCN) | α-Aminonitriles (precursors) | mdpi.com |

| Pinner Synthesis (modified) | 1,3-Dicarbonyl compound | N,N,N-tris(trimethylsilyl) amidine | Tetrasubstituted Pyrimidines |

Strategic Application of the Trimethylsilyl Group as a Transient Directing or Protecting Group in Pyrimidine Synthesis

The trimethylsilyl (TMS) group is not merely a structural component but also a powerful strategic tool in pyrimidine chemistry. Its ability to act as a transient directing or protecting group allows for precise control over the functionalization of the pyrimidine ring.

Regioselective Functionalization Strategies (e.g., 2-Amination)

Achieving regioselectivity is a significant challenge in the functionalization of pyrimidine rings, which often have multiple reactive sites. The TMS group offers an elegant solution to this problem. By introducing a bulky TMS group at a specific position, typically C5, it can sterically hinder that position and direct incoming reagents to other sites on the ring. thieme-connect.com This strategy is particularly useful for achieving selective C2-functionalization of 2,4-dihalopyrimidines, which would otherwise preferentially react at the C4 position. thieme-connect.com

The silylation of pyrimidine nucleobases (uracil, thymine, etc.) is a common strategy to achieve regioselective N-alkylation. The nucleobase is first treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMS-Cl) to form an intermediate bis(trimethylsilyl)pyrimidine. mdpi.com, nih.gov This silylation temporarily protects the oxygen and nitrogen atoms, allowing for selective alkylation, such as propargylation, at the N-1 position. mdpi.com, nih.gov This approach avoids the formation of undesired N1,N3-dialkylated byproducts that can occur under other conditions. nih.gov

Metalation is another strategy where silyl groups can play a directing role. The use of specific magnesium and zinc-amide bases can lead to selective C-2 metalation of pyrimidines, which can then be functionalized with various electrophiles. thieme-connect.com

Deprotection Methodologies for Trimethylsilyl Ethers

The utility of the TMS group as a protecting agent is contingent upon its efficient and clean removal once its strategic purpose has been served. A variety of methods have been developed for the deprotection of trimethylsilyl ethers, offering a range of conditions from acidic to basic to fluoride-based. gelest.com

Acid-Catalyzed Cleavage : Mild acidic conditions, such as catalytic amounts of acetyl chloride or 1-chloroethyl chloroformate in methanol (B129727), can efficiently cleave TBS (tert-butyldimethylsilyl) and TBDPS (tert-butyldiphenylsilyl) ethers. researchgate.net, researchgate.net These methods are valued for their high efficiency, selectivity, and mild conditions. researchgate.net

Fluoride (B91410) Ion Sources : Tetra-n-butylammonium fluoride (TBAF) is a widely used reagent for removing virtually all types of silyl ethers. gelest.com Other fluoride sources like hydrofluoric acid (HF), often in combination with pyridine (HF•pyr), are also effective and can offer different levels of selectivity. gelest.com

Lewis Acids : Reagents like trimethylsilyl bromide (TMSBr) can be used in catalytic quantities in methanol to chemoselectively cleave alkyl silyl ethers in the presence of aryl silyl ethers.

Table 2: Selected Reagents for Deprotection of Trimethylsilyl Ethers

| Reagent | Conditions | Selectivity/Notes | Reference(s) |

|---|---|---|---|

| Acetyl Chloride / MeOH | Catalytic, 0 °C to RT | Mild, high efficiency, compatible with other groups. | researchgate.net |

| 1-Chloroethyl Chloroformate / MeOH | Catalytic | Extremely efficient, allows for chemoselective deprotection. | researchgate.net |

| Tetra-n-butylammonium fluoride (TBAF) | THF | General and widely used for most silyl ethers. | gelest.com |

| Trimethylsilyl bromide (TMSBr) / MeOH | Catalytic | Chemoselectively cleaves alkyl silyl ethers over aryl silyl ethers. | |

| Hydrofluoric Acid (HF) | Acetonitrile | Effective for cleaving robust silyl ethers. | gelest.com |

Sustainable and Green Synthetic Approaches to Trimethylsilyl Pyrimidines

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for pyrimidine synthesis. These approaches aim to reduce solvent use, minimize waste, and improve energy efficiency.

Solvent-Free and Mechanochemical Synthesis Techniques

Solvent-free synthesis offers a powerful green alternative to traditional solution-phase chemistry. One-pot, three-component syntheses of tetrasubstituted pyrimidines have been successfully carried out by simply heating the neat mixture of reactants, often resulting in high yields and simplifying product isolation. The Biginelli reaction, catalyzed by BSA, is another prime example that can be performed efficiently under solvent-free conditions at elevated temperatures. arabjchem.org, arabjchem.org

Mechanochemistry, which utilizes mechanical energy from ball milling to drive chemical reactions, represents a frontier in sustainable synthesis. researchgate.net This technique has been applied to the one-pot, multi-component synthesis of various pyrimidine derivatives, often using a recyclable catalyst. deakin.edu.au, acs.org, researchgate.net The advantages of mechanochemical methods include the elimination of bulk solvents, reduced reaction times, ease of product isolation, and the potential for scalability. deakin.edu.au, acs.org For instance, a magnesium-mediated Minisci C-H alkylation of pyrimidines has been reported to proceed with excellent regioselectivity under solvent-free mechanochemical conditions, avoiding the need for transition-metal catalysts or an inert atmosphere. acs.org, nih.gov These solvent-less approaches are fully consistent with the principles of green chemistry and are promising techniques for future organic synthesis. researchgate.net

Photochemical and Visible-Light Driven Processes

Photochemical methods, particularly those driven by visible light, have become powerful tools in modern organic synthesis for their ability to forge challenging bonds under mild conditions. researchgate.netnih.gov The direct C-H silylation of heteroarenes, including pyrimidines, has been successfully achieved using photoredox catalysis, offering an atom-economical route to silylated products.

These reactions typically proceed via a radical mechanism. A photocatalyst, upon absorbing visible light, initiates a single electron transfer (SET) process that ultimately generates a silyl radical from a suitable precursor, such as a hydrosilane. This silyl radical then adds to the protonated electron-deficient heterocycle in a Minisci-type reaction. rsc.orgrsc.org Subsequent oxidation and deprotonation regenerate the aromatic system, yielding the desired silylated product. rsc.org

Several catalytic systems have been developed for this purpose. Iridium-based photocatalysts, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (fac-Ir(ppy)₃), are highly effective and can catalyze the silylation of a broad range of heterocycles. researchgate.netacs.org One study demonstrated the silylation of pyrimidines using an iridium precursor and a phenanthroline ligand, highlighting tolerance for basic heterocycles. acs.org Another report describes a general visible-light-promoted approach using Na₂S₂O₈ as a radical initiator, which is effective for various electron-deficient heteroarenes. rsc.orgrsc.orgecust.edu.cn

Organic dyes like Eosin Y have also emerged as inexpensive and effective metal-free photocatalysts for these transformations. acs.orgrsc.orgrsc.org Eosin Y, when irradiated with visible light, can initiate the formation of silyl radicals from hydrosilanes, which then engage in C-H silylation reactions. acs.org The versatility of these photochemical methods allows for the use of various trialkylhydrosilanes, enabling the introduction of different silyl groups. rsc.org

Table 2: Examples of Photocatalytic C-H Silylation of Heteroarenes

| Heterocycle | Silyl Source | Photocatalyst | Light Source | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridine Derivatives | (CH₃)₂PhSiH | fac-Ir(ppy)₃ | Blue LED | N-Methoxypyridinium salt, NaHCO₃, CH₂Cl₂ | 63 | researchgate.net |

| Quinoxaline | tBuMe₂SiH | fac-Ir(ppy)₃ | 23 W Blue CFL | Na₂S₂O₈, CH₃CN/H₂O | 83 | rsc.org |

| Quinoline | iPr₃SiSH | fac-Ir(ppy)₃ | 23 W Blue CFL | CH₃CN | 80 | rsc.org |

| Pyrimidine | HSiMe(OSiMe₃)₂ | [Ir(cod)(OMe)]₂ / Ligand | - (Thermal) | 2,4,7-trimethylphenanthroline, 100 °C | Good | acs.org |

Reactivity and Reaction Mechanisms of 4 Trimethylsilyl Pyrimidine Derivatives

Influence of the Trimethylsilyl (B98337) Substituent on Pyrimidine (B1678525) Ring Reactivity

The trimethylsilyl group, composed of three methyl groups attached to a silicon atom, is known for its chemical inertness and large molecular volume. wikipedia.org Its influence on the reactivity of the pyrimidine ring is a combination of electronic and steric factors.

The trimethylsilyl group exhibits a notable electron-donating effect in π-electron systems. mdpi.com This is primarily attributed to its inductive effect, where the electropositive silicon atom pushes electron density towards the pyrimidine ring. This increased electron density enhances the nucleophilicity of the ring, particularly at the nitrogen atoms. For instance, in 2,4-bis((trimethylsilyl)oxy)pyrimidine (B75933), the electron-donating nature of the trimethylsilyl groups enhances the nucleophilicity at the N1 position of the pyrimidine ring. smolecule.com

The bulky nature of the trimethylsilyl group plays a crucial role in directing the regiochemical outcome of substitution reactions. wikipedia.org This steric hindrance can block or hinder reactions at positions adjacent to the TMS substituent. For example, in the palladium-catalyzed amination of 2,4-dichloro-5-(trimethylsilyl)pyrimidine (B12818601), the large trimethylsilyl group at the 5-position sterically hinders oxidative addition at the adjacent 4-position. thieme-connect.comthieme-connect.com This steric blocking effect allows for the selective amination at the 2-position, a reaction that is otherwise challenging due to the inherently higher reactivity of the 4-position in 2,4-dihalopyrimidines towards nucleophilic aromatic substitution. thieme-connect.comthieme-connect.com

The steric effect of the silyl (B83357) group has also been observed to influence regioselectivity in other reactions, such as the addition of boronic acids to alkynylsilanes, where a larger triethylsilyl group led to higher regioselectivity compared to the trimethylsilyl group. gelest.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyrimidine rings, which are electron-deficient aromatic systems. The introduction of a trimethylsilyl group can influence the regioselectivity and scope of these reactions.

In 2,4-dihalopyrimidines, the C4 position is typically more reactive towards SNAr reactions than the C2 position. thieme-connect.com However, the strategic placement of a bulky trimethylsilyl group can override this inherent reactivity. In the case of 2,4-dichloro-5-(trimethylsilyl)pyrimidine, the steric hindrance from the TMS group at the 5-position directs nucleophilic attack to the C2 position. thieme-connect.comthieme-connect.com This effect is particularly useful for achieving selective 2-amination with more nucleophilic alkylamines, which proceeds directly via an SNAr mechanism. thieme-connect.comthieme-connect.com For less nucleophilic aryl and heteroaryl amines, a palladium catalyst is still required to achieve selective 2-amination. thieme-connect.comthieme-connect.com

It has been reported that tertiary amine nucleophiles can achieve excellent C2 selectivity in reactions with 2,4-dichloropyrimidines having an electron-withdrawing substituent at the C5 position. researchgate.net The use of 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine has been a key strategy in the regioselective amination of di- and trichloropyrimidines to afford 2-substituted products. researchgate.net

| Substrate | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Amines | 4-Substituted Pyrimidine | thieme-connect.com |

| 2,4-Dichloro-5-(trimethylsilyl)pyrimidine | Alkyl Amines | 2-Substituted Pyrimidine | thieme-connect.comthieme-connect.com |

| 2,4-Dichloropyrimidine with C5 EWG | Tertiary Amines | 2-Substituted Pyrimidine | researchgate.net |

The use of 2,4-dichloro-5-(trimethylsilyl)pyrimidine has proven effective for the selective 2-amination with a variety of nucleophiles. The palladium-catalyzed method is compatible with both aryl and heteroaryl amines. thieme-connect.comthieme-connect.com More nucleophilic amines, such as alkyl amines, can react directly under SNAr conditions without the need for a catalyst. thieme-connect.comthieme-connect.com The reaction conditions typically involve a base, such as cesium carbonate, and a solvent like 2-methyltetrahydrofuran, with reaction temperatures ranging from 60 to 100 °C. thieme-connect.com

The amination of various fused pyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been studied with different anilines under acidic conditions, highlighting that steric hindrance at the nucleophilic nitrogen can lead to lower reaction rates. nih.gov

| Nucleophile Type | Catalyst Required | Reference |

|---|---|---|

| Aryl Amines | Yes (Palladium) | thieme-connect.comthieme-connect.com |

| Heteroaryl Amines | Yes (Palladium) | thieme-connect.comthieme-connect.com |

| Alkyl Amines | No | thieme-connect.comthieme-connect.com |

Electrophilic Aromatic Substitution Reactions on Pyrimidine Ring Systems

Electrophilic aromatic substitution (SEAr) is generally a difficult reaction for pyrimidines due to the electron-deficient nature of the ring, which is further deactivated by the electronegative nitrogen atoms. researchgate.netresearchgate.net The presence of electron-donating groups is typically required to facilitate such reactions.

While the trimethylsilyl group is known to have an electron-donating inductive effect, which should, in principle, make the pyrimidine ring more susceptible to electrophilic attack, there is limited specific information available in the searched literature regarding electrophilic aromatic substitution directly on 4-(trimethylsilyl)pyrimidine. However, the silylation of pyrimidine derivatives, such as the formation of 2,4-bis((trimethylsilyl)oxy)pyrimidine from uracil (B121893), is a common strategy to increase reactivity in subsequent reactions like glycosylations, which involve electrophilic species. smolecule.com In these cases, the silylation occurs at the oxygen atoms, and the subsequent reaction takes place at a ring nitrogen, which is not a classical SEAr on a carbon atom of the aromatic ring.

Studies on related systems, such as pyrazolo[1,5-a]pyrimidines, show that electrophilic aromatic substitution reactions like halogenation and nitration occur on the pyrazole (B372694) moiety of the fused ring system, which is more electron-rich than the pyrimidine part. mdpi.com

Ring Transformation and Skeletal Rearrangement Reactions

The pyrimidine ring, while aromatic, can undergo skeletal reorganization under specific conditions. The presence of a trimethylsilyl group can influence the course of these transformations, either by directing the initial attack of a reagent or by participating in the rearrangement process itself.

A significant skeletal editing strategy involves the conversion of pyrimidines into pyridines, effectively swapping a C-N segment for a C-C segment. A recently developed one-pot, two-step method achieves this transformation via a Dimroth rearrangement pathway. chinesechemsoc.orgchinesechemsoc.org The general process begins with the activation of the pyrimidine ring using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This activation enhances the electrophilicity of the pyrimidine ring, facilitating a nucleophilic attack at the C6 position by a silyl enol ether. The resulting intermediate then undergoes a Dimroth rearrangement to yield the pyridine (B92270) product. chinesechemsoc.orgchinesechemsoc.org

This reaction proceeds under mild conditions and has shown a broad substrate scope. chinesechemsoc.org Although this compound has not been explicitly reported as a substrate in these studies, the transformation of various substituted pyrimidines suggests its potential applicability. chinesechemsoc.orgchinesechemsoc.org The trimethylsilyl group at the C4 position would likely exert a significant steric and electronic influence on the reaction course. Two primary nucleophile-induced pyrimidine-to-pyridine rearrangement types are recognized: those where the pyridine nitrogen originates from the pyrimidine ring and those where it comes from a nitrogen-containing reagent. wur.nl Hetero Diels-Alder reactions also provide a viable route for this ring transformation. wur.nl

Beyond the conversion to pyridines, silylated pyrimidines can be implicated in other skeletal rearrangements, often observed under specific analytical or reaction conditions. For instance, mass spectrometric studies have noted the occurrence of skeletal rearrangements in silylpyrimidines. rsc.org

The chemistry of silyl groups is rich with rearrangement reactions, such as the Brook rearrangement, where a silyl group migrates from a carbon to an oxygen atom. researchgate.net While not documented specifically for this compound in a ring transformation context, cascade reactions involving aldol (B89426) additions followed by chinesechemsoc.orgrsc.org-Brook and carbon skeletal rearrangements have been developed for β-silyl ketones, demonstrating the potential for complex reorganizations initiated by silyl groups. researchgate.net Furthermore, reactions of silylated nucleosides with reagents like trimethylsilyl fluorosulfonyldifluoroacetate have led to unexpected ring conversions, highlighting the potential for the silyl substituent to mediate complex transformations in related heterocyclic systems. nih.gov The development of skeletal rearrangement technologies offers powerful methods for rapidly achieving structural diversity, and reactions involving silylium (B1239981) ions or hydroxylamines demonstrate advanced strategies for ring contraction and acyclic amine reorganizations. thieme-connect.denih.govrsc.org

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsemanticscholar.org Derivatives of this compound serve as versatile substrates in these transformations, where the TMS group primarily functions as a sterically directing group to control regioselectivity.

The formation of new C-C bonds on the pyrimidine core is crucial for building molecular complexity. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille-Migita, and Sonogashira couplings are widely employed for this purpose. researchgate.netmdpi.com In the context of silylated pyrimidines, these reactions are typically performed on halogenated derivatives, where the halide serves as the coupling handle.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a robust method for creating biaryl or vinyl-aryl linkages. libretexts.orgfishersci.co.ukmdpi.com A halogenated trimethylsilyl-pyrimidine could be coupled with various boronic acids or esters to introduce new carbon substituents. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the boronic acid, and reductive elimination to yield the product. libretexts.org

The Stille-Migita coupling utilizes an organostannane as the coupling partner. commonorganicchemistry.comorgsyn.orgwiley-vch.de A significant advantage is the development of fluoride-free protocols that are compatible with silyl groups, preventing their undesired cleavage during the reaction. rsc.org This allows for the coupling of stannanes with halogenated silyl-pyrimidines while preserving the TMS moiety for subsequent transformations. rsc.org

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comgrafiati.com This reaction would allow for the introduction of alkynyl groups onto a halogenated this compound core.

The table below summarizes these key C-C bond-forming reactions and their applicability to functionalized silyl-pyrimidine substrates.

| Reaction Name | Coupling Partners | Typical Catalyst System | Potential Application with Silyl-Pyrimidines |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) + Base | Coupling of a halogenated trimethylsilyl-pyrimidine with various aryl or vinyl boronic acids. |

| Stille-Migita | Aryl/Vinyl Halide + Organostannane | Pd(0) complex (e.g., Pd(PPh₃)₄) ± Cu(I) salt | Coupling with organotin reagents; silyl groups are tolerated under fluoride-free conditions. rsc.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) + Base | Introduction of alkynyl substituents onto a halogenated trimethylsilyl-pyrimidine. |

The introduction of nitrogen-based functional groups is frequently achieved via palladium-catalyzed Buchwald-Hartwig amination or through direct nucleophilic aromatic substitution (SₙAr). nih.govorganic-chemistry.org The trimethylsilyl group has proven to be a critical tool for controlling the regioselectivity of these reactions on polychloropyrinidines. mit.eduresearchgate.net

The C4 position of 2,4-dichloropyrimidines is generally more reactive towards SₙAr than the C2 position. However, introducing a bulky trimethylsilyl group at the C5 position reverses this selectivity. mit.eduresearchgate.net This steric blockade effectively shields the C4 position, directing amination exclusively to the C2 position. This strategy makes 2,4-dichloro-5-(trimethylsilyl)pyrimidine a valuable surrogate for achieving C2-amination, a traditionally challenging transformation. mit.eduresearchgate.net

For the reaction with aryl and heteroaryl amines, a palladium-catalyzed Buchwald-Hartwig approach is required for high efficiency. mit.eduresearchgate.net In contrast, more nucleophilic amines, such as primary and secondary alkyl amines, can react directly at the C2 position via a non-catalyzed SₙAr mechanism under thermal conditions. mit.eduresearchgate.net

The following table details examples of the regioselective amination of 2,4-dichloro-5-(trimethylsilyl)pyrimidine.

| Amine Nucleophile | Reaction Type | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | Pd-catalyzed | t-BuBrettPhos-Pd G3, Cs₂CO₃, 2-MeTHF, 60 °C | 75% | mit.edu |

| 3,5-Dimethylaniline | Pd-catalyzed | t-BuBrettPhos-Pd G3, Cs₂CO₃, 2-MeTHF, 60 °C | 69% | mit.edu |

| 4-(Trifluoromethyl)aniline | Pd-catalyzed | t-BuBrettPhos-Pd G3, Cs₂CO₃, 2-MeTHF, 100 °C | 64% | mit.edu |

| Pyrrolidine | SₙAr | K₂CO₃, NMP, 80 °C | 95% | mit.edu |

| Piperidine | SₙAr | K₂CO₃, NMP, 80 °C | 91% | mit.edu |

Mechanistic Investigations of Trimethylsilyl Pyrimidine Reactions

The observed reactivity and selectivity in reactions involving trimethylsilyl pyrimidines are underpinned by distinct mechanistic principles. The directing effect of the TMS group in the amination of 2,4-dichloro-5-(trimethylsilyl)pyrimidine is a clear example of sterically controlled regioselectivity. mit.eduresearchgate.net Quantum mechanical (QM) calculations support the experimental findings, showing that a bulky substituent at the C5 position significantly affects the C4/C2 selectivity of SₙAr reactions on the pyrimidine ring. wuxiapptec.com For palladium-catalyzed reactions, the bulky TMS group is believed to hinder the oxidative addition of the palladium complex at the adjacent C4-Cl bond, thereby favoring reaction at the more accessible C2-Cl bond. mit.eduresearchgate.net

In the case of pyrimidine-to-pyridine ring transformations, the proposed mechanism involves a sequence of activation, nucleophilic addition, and skeletal rearrangement. chinesechemsoc.orgchinesechemsoc.org The initial activation of the pyrimidine nitrogen by Tf₂O lowers the molecule's LUMO energy, making it susceptible to attack by a nucleophile like a silyl enol ether. This leads to the formation of an acyclic intermediate which then undergoes a Dimroth rearrangement, a well-known process in heterocyclic chemistry, to form the more thermodynamically stable pyridine ring. chinesechemsoc.orgchinesechemsoc.org

The general mechanism for palladium-catalyzed cross-coupling reactions like the Stille coupling is understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de The presence of a silyl group on the pyrimidine ring does not fundamentally alter this cycle but can influence the rates of individual steps through electronic and steric effects. The development of specific protocols that tolerate silyl groups highlights the importance of choosing reaction conditions (e.g., fluoride-free) to prevent unwanted side reactions like desilylation. rsc.org

Identification of Key Intermediates and Transition States

The course of a chemical reaction is dictated by the energy landscape connecting reactants to products, which includes transient intermediates and high-energy transition states. fiveable.mefiveable.me For pyrimidine derivatives, computational and experimental studies have shed light on these ephemeral species.

In the context of synthesizing substituted pyrimidines from pyrazoles, a reaction that involves N-N bond cleavage and carbon atom insertion, computational studies have identified key transition states and intermediates. nih.gov For a ring expansion of a pyrazole to a pyrimidine, a process relevant to the formation of the pyrimidine core, a computed fragmentation and ring-closing mechanism was proposed. This mechanism proceeds through a critical transition state, labeled TS3 , which then leads to the pyrimidine product. An associated intermediate, INT3 , was also located computationally. nih.gov The transition state TS3 exhibits significant sp³ character at the imidoyl chloride carbon, indicating a departure from aromaticity, which is supported by Nucleus Independent Chemical Shift (NICS) calculations. nih.gov

| Property | Value | Significance |

|---|---|---|

| C–Cl σ-bond length | 1.90 Å | Elongated compared to the intermediate (1.83 Å), suggesting bond breaking. |

| Imidoyl Chloride Carbon Pyramidalization (P) | 0.38 | Indicates significant sp³ character development. |

| Nucleus Independent Chemical Shift (NICS₁) | 1.78 | Positive value suggests a lack of aromatic character in the transition state. |

The stability of the transition state is a critical factor influencing reaction rates. In the acid-promoted amination of fused pyrimidine derivatives, such as 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, the solvent plays a key role. More polar solvents are believed to better stabilize a polar transition state, thereby accelerating the reaction. nih.govacs.org

Similarly, in the regioselective alkylation of 4,6-diphenylpyrimidin-2(1H)-ones, Density Functional Theory (DFT) studies revealed that the choice of base influences the reaction outcome by differentially stabilizing the transition states for N- versus O-alkylation. It was observed that Caesium Carbonate (Cs₂CO₃) makes the transition state for the formation of the O-alkylated regioisomer more favorable compared to Potassium Carbonate (K₂CO₃). rsc.org

Other reaction mechanisms involving pyrimidines also propose distinct intermediates. The LANCA three-component reaction, which can produce precursors for highly substituted pyrimidines, is suggested to proceed through an allenyl iminium/aminobutadienyl cation intermediate . beilstein-journals.org In reactions of N-alkylpyrimidinium salts with nucleophiles, ring transformation is initiated by the formation of a 1,6-dihydropyrimidine derivative as a key intermediate, which then undergoes ring opening and recyclization.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insight into how reaction conditions and substrate structure affect the speed of a reaction. For pyrimidine derivatives, key rate determinants include the electronic nature of substituents, pH, and the solvent system. nih.gov

Substituent Effects: The reactivity of the pyrimidine ring is highly sensitive to the electronic properties of its substituents. A study on the reactivity of 2-sulfonylpyrimidines with nucleophiles like N-acetylcysteine methylester (NACME) and L-glutathione (GSH) systematically demonstrated this relationship. nih.govacs.org Although this study did not specifically feature a 4-trimethylsilyl group, it established a clear principle: strong electron-withdrawing groups (EWGs) at the 5-position, such as nitro (-NO₂) or methoxycarbonyl (-COOMe), drastically increase the rate of nucleophilic substitution, in some cases by several orders of magnitude. Conversely, strong electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OMe) can completely deactivate the ring towards reaction. nih.govacs.org

| Substituent at C5-Position | Rate Constant (k) [M⁻¹ s⁻¹] | Relative Reactivity vs. Unsubstituted |

|---|---|---|

| -COOMe | ~9900 | >800,000x |

| -NO₂ | ~4200 | ~350,000x |

| -CF₃ | ~35 | ~2,900x |

| -H (unsubstituted) | ~0.012 | 1x |

| -NH₂ | No reaction detected | - |

| -OMe | No reaction detected | - |

pH and Solvent Effects: The pH of the reaction medium is another critical rate determinant, especially when the nucleophile has an ionizable group. In the reaction of 2-sulfonylpyrimidines with cysteine-containing nucleophiles, the reaction is significantly faster at pH 7.0 than at pH 6.5. This is attributed to the higher equilibrium concentration of the more nucleophilic thiolate anion at the higher pH. nih.govacs.org

The choice of solvent also has a profound impact on reaction kinetics. In the acid-catalyzed amination of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine with aniline, the reaction rate was found to be highest in water, followed by various alcohols. nih.govacs.org The enhanced rate in polar solvents like water is consistent with the stabilization of a polar transition state. acs.org

| Solvent | Conversion to Product after 4h (at 60 °C) |

|---|---|

| Water | ~90% |

| Methanol (B129727) (MeOH) | ~75% |

| Ethanol (EtOH) | ~70% |

| 2-Propanol (2-PrOH) | ~40% |

| Dimethylformamide (DMF) | <20% |

Furthermore, kinetic resolution studies of chiral aryltrimethylsilyl alcohols highlight that the position of the trimethylsilyl group itself can be a rate determinant. In the lipase-catalyzed acetylation of (R,S)-1-(trimethylsilylphenyl)ethanols, perfect kinetic resolutions were achieved for meta- and para-substituted isomers, while the ortho-substituted alcohol reacted much slower. This suggests that steric hindrance from the trimethylsilyl group, possibly through a non-bonded interaction with the oxygen atom, can significantly impede the enzymatic reaction. mdpi.com

| Substrate Position | Reaction Time | Conversion | Enantiomeric Excess (Product) |

|---|---|---|---|

| ortho- | 24 h | 32% | 68% |

| meta- | 3 h | 50% | >99% |

| para- | 3 h | 50% | >99% |

Computational and Theoretical Studies of 4 Trimethylsilyl Pyrimidine Systems

Electronic Structure Elucidation and Molecular Orbital Analysis

The electronic architecture of a molecule is fundamental to its chemical behavior. For 4-(Trimethylsilyl)pyrimidine, computational studies have been instrumental in elucidating its electronic characteristics, particularly through the analysis of its frontier molecular orbitals (FMOs) and the distribution of electronic charge.

HOMO-LUMO Gap and Global Reactivity Descriptors

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netijarset.com A smaller gap generally signifies higher reactivity and lower stability, as it is energetically more favorable to remove electrons from the HOMO or add them to the LUMO. researchgate.net

Global reactivity descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the energy of the HOMO-LUMO gap. researchgate.netijarset.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease with which a molecule's electron cloud can be polarized. researchgate.netijarset.com

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ijarset.com

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (E_gap) | E_LUMO - E_HOMO | Indicates kinetic stability and chemical reactivity. researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. researchgate.netijarset.com |

| Chemical Softness (S) | 1 / η | Indicates the polarizability of the electron cloud. researchgate.netijarset.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | Quantifies the electron-accepting capability. ijarset.com |

Charge Distribution and Bond Orders within the Silylated Pyrimidine (B1678525) Moiety

The distribution of electron density within the this compound molecule dictates its electrostatic potential and influences how it interacts with other molecules. Computational methods can map this charge distribution, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ijarset.comscielo.org.mx This information is crucial for predicting sites of chemical attack.

Furthermore, the calculation of bond orders provides a quantitative measure of the number of chemical bonds between two atoms. sci-hub.se In the context of this compound, this analysis can shed light on the nature of the carbon-silicon bond and the electronic structure of the pyrimidine ring. The correlation between experimentally determined and computationally derived bond lengths and orders is a key validation of the theoretical models used. sci-hub.se

Quantum Chemical Calculation Methodologies Applied to Trimethylsilyl (B98337) Pyrimidines

A variety of quantum chemical methods are employed to study molecules like this compound, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational efficiency. nih.govscribd.com DFT calculations are frequently used to determine the optimized geometry of molecules, which corresponds to the lowest energy and most stable conformation. scielo.org.mxresearchgate.net This involves predicting bond lengths, bond angles, and dihedral angles that best describe the molecule's three-dimensional structure based on its electronic interactions. researchgate.net

For silylated pyrimidines, DFT methods, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to calculate energies, electronic structures, and other molecular properties. nih.govarizona.edujchemrev.com The choice of functional and basis set is critical for obtaining accurate results that align with experimental data. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energy barriers, providing a deeper understanding of reaction pathways. researchgate.net

In the context of silylated pyrimidines, computational studies can provide mechanistic insights into their reactions. For example, DFT calculations have been used to investigate the mechanism of azide-nitrile cycloadditions involving trimethylsilyl azide, revealing the role of the catalyst in activating the nitrile substrate. acs.org Similarly, computational analysis can shed light on the reactivity of sulfonylpyrimidines in protein arylation, helping to understand structure-reactivity relationships. nih.gov While direct computational studies on the reaction mechanisms of this compound are not extensively detailed in the provided search results, the methodologies are well-established and applicable.

Reaction Pathway Mapping and Transition State Characterization

Computational methods are instrumental in mapping the potential energy surface (PES) of chemical reactions involving pyrimidine derivatives. This process allows for the identification of reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. researchgate.netyoutube.com

The characterization of a transition state is a critical step in understanding a reaction mechanism. researchgate.net Methodologies for locating a TS structure include:

Synchronous Transit-Guided Quasi-Newton (QST2, QST3): These methods interpolate a path between reactant and product structures to provide an initial guess for the transition state. researchgate.net

Eigenvector-Following: This approach starts from a guess structure and optimizes it towards a saddle point by following the eigenvector associated with a negative eigenvalue (imaginary frequency) of the Hessian matrix. ucsb.edu

Once a stationary point is located, a frequency calculation is performed. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency. youtube.comgithub.io This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of a bond that is breaking and the forming of a new bond. researchgate.net

For example, in studies of reactions on related pyrimidine systems, DFT calculations have been used to support proposed mechanisms. The mechanism for the reaction of persilylated uracil (B121893) with a sugar thiocarbonate was investigated using DFT, identifying bi-, tri-, and tetramolecular complexes along the reaction coordinate. researchgate.net Similarly, the mechanism of the conversion of pyrazoles into pyrimidines has been elucidated with DFT, mapping the pathway through a diazahexatriene intermediate. These studies calculate the geometries of all intermediates and transition states to build a complete picture of the reaction pathway.

Energy Profiles and Activation Barriers for Transformations

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. It is the minimum energy required for the reaction to occur and is the primary determinant of the reaction rate. A higher activation barrier corresponds to a slower reaction. researchgate.netyoutube.com

Reaction Energy (ΔE): This is the energy difference between the products and the reactants. A negative ΔE indicates an exothermic reaction (energy is released), while a positive ΔE signifies an endothermic reaction (energy is absorbed).

Computational studies on the regioselective alkylation of pyrimidinones, for example, have used DFT to calculate the activation barriers for the formation of O-alkylation versus N-alkylation products. These calculations can explain experimentally observed selectivities by showing which reaction pathway has a lower energy barrier. The choice of computational functional (e.g., B3LYP, M05) and basis set can influence the calculated energies, and it is crucial to select a level of theory that accurately models the system under investigation. researchgate.net For reactions involving this compound, theoretical calculations would be essential to predict its reactivity in processes like electrophilic substitution or reactions involving the silyl (B83357) group, by determining the activation barriers for various potential pathways.

Studies on Tautomerism and Silylotropy Phenomena in Pyrimidine Systems

Tautomerism and silylotropy are dynamic processes that can occur in heterocyclic systems like this compound.

Tautomerism involves the migration of a proton. In pyrimidine systems, this can include amino-imino or lactam-lactim tautomerism, depending on the substituents. Computational chemistry is used to determine the relative stabilities of different tautomers by calculating their ground-state energies. The tautomer with the lowest energy is predicted to be the most abundant species at equilibrium.

Silylotropy is a related phenomenon involving the intramolecular migration of a silyl group, such as the trimethylsilyl (TMS) group, between two or more positions. researchgate.netresearchgate.net In silylated azoles, the TMS group can migrate between nitrogen atoms. This is an equilibrium process that can often be studied using dynamic NMR spectroscopy. Computational studies can model this process by:

Calculating the energies of the different silylated isomers.

Locating the transition state for the intramolecular silyl migration.

Determining the activation energy for the silylotropic shift.

Studies on silylated pyrazoles and triazoles have shown that the nature of the heterocycle and its substituents can influence the activation energy of the silylotropic rearrangement. researchgate.net For this compound, a potential silylotropic rearrangement would involve the migration of the TMS group from the C4 position to one of the nitrogen atoms. However, this C-to-N migration would disrupt the aromaticity of the pyrimidine ring and is expected to have a very high activation barrier compared to the N-to-N migrations observed in silylated azoles. Theoretical calculations would be necessary to quantify this barrier and determine if such a process is feasible under normal conditions.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors (σ). nih.govresearchgate.net These calculated shielding tensors are then converted to chemical shifts (δ) by referencing them against the calculated shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov

δ_calc = σ_ref - σ_calc

The accuracy of these predictions depends heavily on the chosen level of theory (DFT functional and basis set) and whether environmental effects, like the solvent, are included. acs.orggithub.io Recent benchmarks show that modern DFT methods can predict ¹H NMR chemical shifts with a mean absolute error (MAE) of around 0.1-0.3 ppm and ¹³C shifts with an MAE of 2-4 ppm compared to experimental values. arxiv.orgmdpi.com

The table below presents a representative comparison between experimental NMR data and theoretical values calculated using the GIAO-DFT method for a heterocyclic compound, illustrating the typical level of agreement.

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 155.2 | 154.8 | 0.4 |

| C4 | 153.4 | 153.9 | -0.5 |

| C5 | 139.5 | 140.1 | -0.6 |

| H1 | 9.93 | 9.85 | 0.08 |

| H5 | 7.45 | 7.51 | -0.06 |

Table 1. Comparison of experimental and GIAO-DFT calculated 1H and 13C NMR chemical shifts for a furo[3,4-d]pyrimidine (B15215042) derivative, demonstrating the correlation between theoretical predictions and experimental results. Data adapted from nih.gov.

For this compound, such calculations would predict the chemical shifts for the pyrimidine ring protons and carbons, as well as for the silicon atom (²⁹Si NMR) and the methyl protons of the TMS group. This data would be crucial for confirming the structure and assigning peaks in experimentally obtained spectra.

Advanced Applications of 4 Trimethylsilyl Pyrimidine in Chemical Research

4-(Trimethylsilyl)pyrimidine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the trimethylsilyl (B98337) (TMS) group's ability to function as a versatile handle. It can act as a protecting group, a leaving group, or a director for subsequent chemical modifications, facilitating the synthesis of complex and densely functionalized pyrimidine (B1678525) derivatives that would be challenging to access through other methods. chemshuttle.comacs.org

Precursor for Further Derivatization and Complex Molecular Synthesis

The trimethylsilyl group in silylated pyrimidines is instrumental in the synthesis of more complex molecules. It can be readily replaced by a variety of electrophiles, a transformation known as proto- or ipso-desilylation, allowing for the introduction of diverse functional groups onto the pyrimidine core. This reactivity is crucial for building libraries of pyrimidine derivatives for applications in medicinal chemistry and agrochemicals. researchgate.netfrontiersin.org

For instance, the synthesis of pyrimidine derivatives often involves the use of silylated precursors to achieve regioselectivity and high yields. The TMS group can be substituted to introduce halogens, alkyl, aryl, or other functional moieties. This approach is exemplified in the preparation of substituted pyrimidines that serve as key intermediates for biologically active compounds. frontiersin.orgnih.gov The synthesis of C-glucosyl pyrimidines, for example, has utilized metalorganic derivatives of silylated pyrimidines which are then coupled with sugar lactones. nih.gov

Table 1: Examples of Derivatization from Silylated Heterocycles

| Starting Material Class | Reagent | Product Class | Significance | Reference |

|---|---|---|---|---|

| Silylated Pyrimidines | Electrophiles (e.g., Halogens, Acyl chlorides) | Functionalized Pyrimidines | Access to diverse substitution patterns for drug discovery. | researchgate.net |

| 5-Bromo-2-(methylthio) pyrimidin-4-one | iPrMgCl·LiCl, Glucono-lactone, Et3SiH | C-Glucosyl Pyrimidine | Synthesis of potential glycogen (B147801) phosphorylase inhibitors. | nih.gov |

| 2,4-bis((trimethylsilyl)oxy) pyrimidine | Alkylating agents | N-alkylated pyrimidines | Key step in nucleoside analog synthesis. rsc.org | chemshuttle.com |

Role in Sequential Organic Transformations and One-Pot Syntheses

The predictable reactivity of the C-Si bond makes this compound and related compounds ideal participants in sequential and one-pot reactions. These processes, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govnih.gov

Several multi-component reactions for the synthesis of pyrimidine-fused heterocyclic systems have been developed. nih.govresearchgate.net While not always explicitly starting with this compound, these syntheses often rely on principles where a silyl (B83357) group could facilitate the key bond-forming steps. For example, a four-component coupling reaction has been developed to produce tri- or tetrasubstituted pyrimidines from a functionalized silane, two different nitriles, and an acetal, showcasing the utility of silicon-based reagents in constructing the pyrimidine core in a single operation. tus.ac.jp Similarly, one-pot syntheses of furo[2,3-d]pyrimidines and 1,2,4-triazolo[4,3-a]pyrimidines have been reported, demonstrating the power of convergent synthetic strategies in this area. nih.govresearchgate.net

Table 2: One-Pot Syntheses for Pyrimidine-Based Scaffolds

| Reaction Type | Components | Catalyst | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Three-Component | Active methylene (B1212753) compounds, Aminotriazole, Aryl aldehydes | TiO2-based nano-catalyst | 1,2,4-Triazolo[4,3-a] pyrimidines | High yields, reusable catalyst, short reaction times. | researchgate.net |

| Sequential Condensation | S-alkylisothiourea, β-ketoester | Base/Acid | 4-Pyrimidone-2-thioethers | Good functional group tolerance, scalable. | nih.gov |

| Four-Component | Functionalized silane, Aromatic nitriles (2 types), Acetal | Not specified | Tri- or Tetrasubstituted Pyrimidines | Practical synthesis of highly substituted pyrimidines. | tus.ac.jp |

Development of Catalytic Systems Featuring Trimethylsilyl Pyrimidine Ligands or Scaffolds

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate to metal centers, making pyrimidine derivatives attractive candidates for use as ligands in catalysis. The introduction of a trimethylsilyl group can modulate the electronic properties and steric bulk of the ligand, thereby influencing the stability and catalytic activity of the resulting metal complex.

Ligand Design and Coordination Chemistry for Metal Complexes

The design of ligands is a cornerstone of coordination chemistry and catalysis. Aminopyridinato ligands, which are structurally related to deprotonated aminopyrimidines, have been shown to be versatile in coordinating with early transition metals. vot.pl These ligands can adopt various binding modes, from a simple amido bond to a delocalized four-membered ring system involving both nitrogen atoms. vot.pl

The presence of a bulky trimethylsilyl group on the pyrimidine scaffold can enforce specific coordination geometries and create a sterically hindered environment around the metal center. acs.org This can be advantageous in preventing catalyst deactivation pathways, such as dimerization, and in controlling the selectivity of catalytic reactions. vot.pl While the coordination chemistry of this compound itself is not extensively documented, studies on analogous N-silylated heterocyclic ligands, such as N,N,N′-tris(trimethylsilyl)-2-pyridinecarboximidamide, demonstrate their effectiveness in forming stable complexes with a range of metals. researchgate.netmdpi.com These silylated amidine reagents are particularly useful because their reaction with metal halides produces the volatile and non-corrosive byproduct trimethylsilyl chloride. mdpi.com

Performance in Homogeneous and Heterogeneous Catalysis

Pyrimidine scaffolds have been incorporated into both homogeneous and heterogeneous catalytic systems. A synergistic approach combining homogeneous and heterogeneous catalysis has been used to synthesize pyrimidines from dinitrogen, where an initial heterogeneous process activates the nitrogen, followed by homogeneous reactions to build the final product. nih.gov

In the realm of heterogeneous catalysis, pyrimidine derivatives have been synthesized using various solid-supported catalysts. For example, a titanium dioxide-based nanocatalyst has been shown to be effective in the one-pot synthesis of triazolopyrimidines. researchgate.net Another approach involves supporting ammonium (B1175870) iodide on graphitic carbon nitride (g-C3N4) to create a sustainable heterogeneous catalyst for the selective N1-alkylation of pyrimidines. rsc.org These systems benefit from the ease of catalyst recovery and reuse. The incorporation of a trimethylsilyl group into such scaffolds could potentially enhance catalyst performance by modifying surface interactions or improving stability in aqueous or organic media. acs.org

Table 3: Catalytic Systems for Pyrimidine Synthesis

| Catalyst Type | Catalyst | Reaction | Phase | Significance | Reference |

|---|---|---|---|---|---|

| Heterogeneous | TiO2−Bis[TMS−NH2 C(NO2)3] | One-pot synthesis of 1,2,4-triazolo[4,3-a]pyrimidines | Solid-liquid | "Quasi-homogeneous" behavior, reusable catalyst. | researchgate.net |

| Homogeneous/Heterogeneous | LiH (hetero), then organic synthons (homo) | Synthesis of pyrimidines from N2 | Mixed | Novel strategy for dinitrogen transformation. | nih.gov |

| Heterogeneous | NH4I@g-C3N4 | N1-alkylation of pyrimidines | Solid-liquid | Green, sustainable catalyst with high selectivity. | rsc.org |

Exploration in Functional Materials and Supramolecular Chemistry

The unique electronic and structural features of the pyrimidine ring, combined with the processing advantages conferred by the trimethylsilyl group, make this compound an interesting building block for functional materials and supramolecular assemblies.

Pyrimidines are known to be highly π-deficient aromatic heterocycles, a property that makes them valuable components in the design of organic chromophores for applications like nonlinear optics (NLO). nih.gov Their electron-withdrawing nature facilitates the creation of "push-pull" molecules with significant intramolecular charge transfer, which is a key requirement for NLO activity. nih.gov Furthermore, the nitrogen atoms of the pyrimidine ring can participate in hydrogen bonding, enabling the construction of well-defined supramolecular structures and sensor systems. nih.gov

The incorporation of silylated pyrimidines into polymers can enhance the material's properties. For example, 2,4-bis((trimethylsilyl)oxy)pyrimidine (B75933) can be used in the synthesis of functional polymers or coatings with improved thermal stability and chemical resistance. chemshuttle.com In supramolecular chemistry, pyrimidine derivatives are used as synthetic intermediates for self-assembling systems. researchgate.net The synthesis of lipophilic nucleobases, including pyrimidine derivatives functionalized with terminal alkynes (often prepared via desilylation of a TMS-acetylene precursor), provides building blocks for creating complex architectures through hydrogen bonding and other non-covalent interactions. researchgate.netcore.ac.uk

Development of Sensing Materials and Probes

The functionalization of pyrimidine rings is a common strategy in the creation of fluorescent probes. The trimethylsilyl group in this compound can be readily replaced through various cross-coupling reactions, allowing for the introduction of fluorophores or specific recognition moieties. For instance, the trimethylsilyl group can act as a precursor to a terminal alkyne, which can then be used in "click chemistry" to attach a wide array of functionalities for sensing applications. This approach facilitates the modular design of probes for various analytes.

Symmetry-driven design has also been employed to create bifunctional probes. For example, pyrimidine derivatives have been connected to BODIPY (boron-dipyrromethene) fluorophores to create probes that not only allow for fluorescent imaging but also retain the biological activity of the pyrimidine moiety, such as antitumor properties. nih.gov While not directly involving this compound, these studies highlight the potential of functionalized pyrimidines in probe development. The trimethylsilyl group in the 4-position offers a convenient and regioselective point for such modifications.

Investigation of Optoelectronic and Photophysical Properties

The electronic properties of pyrimidine derivatives are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic semiconductors. The introduction of a trimethylsilyl group can influence the electronic structure and, consequently, the photophysical properties of the pyrimidine ring. Silylated pyrimidines can serve as model compounds for studying these effects.

Research on pyrimidine-based conjugated polymers has shown that modifications to the pyrimidine core can tune their optoelectronic properties. researchgate.netresearchgate.net The electron-donating or -withdrawing nature of substituents affects the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the absorption and emission characteristics of the material. The trimethylsilyl group, with its σ-donating and π-accepting capabilities, can modulate these properties.

The table below summarizes the reported properties of a related silylated pyrimidine derivative, 2,4-bis((trimethylsilyl)oxy)pyrimidine. chemshuttle.com

| Property | Value |

| CAS Number | 10457-14-4 |

| Molecular Formula | C10H20N2O2Si2 |

| Molecular Weight | 256.454 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 50-52 °C |

| Solubility | Moderately soluble in common organic solvents (e.g., hexane, diethyl ether), poorly soluble in water. |

| SMILES | CSi(C)OC1=NC=CC(=N1)OSi(C)C |

This data is for 2,4-bis((trimethylsilyl)oxy)pyrimidine and is provided for illustrative purposes of a silylated pyrimidine.

Crystal Engineering and Formation of Supramolecular Assemblies

Crystal engineering aims to design and synthesize solid-state structures with desired properties, often by controlling intermolecular interactions. The pyrimidine core, with its hydrogen bond acceptors (the nitrogen atoms), is an excellent candidate for building supramolecular assemblies. The trimethylsilyl group in this compound can influence crystal packing through steric effects and weak intermolecular interactions.

The formation of these ordered structures is crucial for developing materials with specific functionalities, such as nonlinear optical properties or specific host-guest recognition capabilities. While direct studies on the crystal engineering of this compound are limited, the principles derived from related structures indicate its potential as a valuable synthon in the design of novel crystalline materials. The interplay between the strong hydrogen bonding capabilities of the pyrimidine ring and the steric and electronic influence of the trimethylsilyl group offers a rich landscape for the construction of diverse supramolecular assemblies.

Isotopic Labeling and Mechanistic Probing with Trimethylsilyl Pyrimidines

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for metabolic and pharmacokinetic studies in drug discovery. scripps.edu The trimethylsilyl group in pyrimidine derivatives can facilitate isotopic labeling and provide insights into reaction pathways.

The development of methods for the isotopic labeling of pyrimidines, for example with ¹⁵N, is crucial for various applications, including positron emission tomography (PET). chemrxiv.org The trimethylsilyl group can act as a protecting or activating group during these labeling procedures. For instance, silylation of pyrimidines enhances their solubility in organic solvents and can direct the position of subsequent reactions, including the introduction of isotopes. smolecule.com

In mechanistic studies, the trimethylsilyl group can serve as a "handle" to investigate reaction intermediates and transition states. For example, in palladium-catalyzed C-H activation reactions, silyl groups have been used to gain mechanistic insights into the silylation process. kyoto-u.ac.jp While not directly involving this compound, these studies demonstrate the utility of silyl groups in understanding complex reaction mechanisms.

Furthermore, the reactivity of the C-Si bond can be exploited for mechanistic probing. The cleavage of this bond under specific conditions can generate reactive intermediates, the trapping and analysis of which can provide valuable information about the reaction pathway. The relative stability and predictable reactivity of the trimethylsilyl group make this compound and related compounds valuable substrates for such mechanistic investigations.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-(Trimethylsilyl)pyrimidine in laboratory settings?

- Methodological Answer: When handling this compound, use nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis. Waste should be segregated into halogenated solvent containers and disposed via certified hazardous waste services .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- GC-MS: Derivatize the compound using trimethylsilyl (TMS) agents to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and a temperature gradient of 50°C to 300°C at 10°C/min .

- NMR: Analyze , , and NMR spectra in CDCl. The TMS group typically shows a singlet at ~0 ppm in NMR and -18 to -22 ppm in NMR.